Ciluprevir

Overview

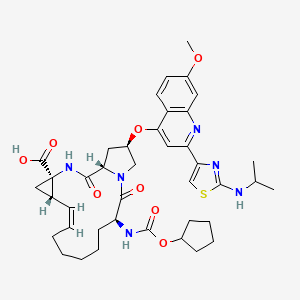

Description

Ciluprevir is a potent competitive reversible inhibitor of the NS3/4A protease from the hepatitis C virus (HCV). It was developed by Boehringer Ingelheim under the research code BILN 2061. This compound was the first-in-class NS3/4A protease inhibitor to enter clinical development and was tested in humans for the treatment of hepatitis C .

Preparation Methods

The synthesis of Ciluprevir involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically includes the following steps:

Formation of the macrocyclic core: This involves the cyclization of a linear peptide precursor.

Introduction of functional groups: Various functional groups are introduced to enhance the binding affinity and selectivity towards the NS3/4A protease.

Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.

Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and consistency of the final product. This would typically involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Ciluprevir undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Various substitution reactions can be employed to introduce or replace functional groups on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ciluprevir has been extensively studied for its antiviral properties, particularly against hepatitis C virus. Its applications in scientific research include:

Chemistry: Used as a model compound for studying the design and synthesis of protease inhibitors.

Biology: Employed in studies to understand the mechanism of action of protease inhibitors and their effects on viral replication.

Medicine: Investigated for its potential use in the treatment of hepatitis C, although its development was halted due to toxicity concerns in animal studies.

Mechanism of Action

Ciluprevir exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The presence of a C-terminal carboxylic acid functionality in this compound provides exquisite selectivity towards the NS3/4A protease, distinguishing it from other proteases .

Comparison with Similar Compounds

Ciluprevir is unique among protease inhibitors due to its macrocyclic structure and high selectivity for the NS3/4A protease. Similar compounds include:

Simeprevir: Another NS3/4A protease inhibitor with a similar macrocyclic structure.

Danoprevir: A protease inhibitor that shares structural similarities with this compound and has been developed for the treatment of hepatitis C.

Grazoprevir: Another NS3/4A protease inhibitor with a distinct chemical structure but similar mechanism of action.

These compounds highlight the importance of the macrocyclic scaffold in designing effective protease inhibitors for the treatment of hepatitis C.

Properties

Key on ui mechanism of action |

A distinguishing feature of the BILN 2061 inhibitor series is the presence of C-terminal carboxylic acid functionality. This provides exquisite selectivity with respect to other proteases, a property not easily attained with more conventional classes of covalent, reversible serine protease inhibitors. BILN 2061 blocks NS3 protease-dependent polyprotein processing in HCV replicon-containing cells. It is orally bioavailable in various animal species. |

|---|---|

CAS No. |

300832-84-2 |

Molecular Formula |

C40H50N6O8S |

Molecular Weight |

774.9 g/mol |

IUPAC Name |

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

InChI |

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1 |

InChI Key |

PJZPDFUUXKKDNB-XJTCTOBSSA-N |

SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Isomeric SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

300832-84-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BILN 2061; BILN-2061; BILN2061; BILN-2061ZW; BILN2061ZW; BILN 2061ZW; Ciluprevir |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BILN-2061?

A1: BILN-2061 is a specific and potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. [, , ]

Q2: How does BILN-2061 exert its antiviral effect?

A2: BILN-2061 binds to the active site of the HCV NS3/4A protease, preventing it from cleaving the viral polyprotein. This disrupts the viral life cycle, inhibiting HCV replication. [, , , ]

Q3: What is the role of the NS3/4A protease in the HCV life cycle?

A3: The NS3/4A protease is essential for HCV replication as it processes the viral polyprotein into functional proteins required for viral replication and assembly. [, , , ]

Q4: What is the molecular formula and weight of BILN-2061?

A4: While this specific information isn't detailed in these research papers, they highlight the structural evolution of BILN-2061 from earlier inhibitors like BILN 2016 and the modifications made to enhance its potency and drug-like properties. [, , ]

Q5: Is there information available on the material compatibility and stability of BILN-2061?

A5: The research papers primarily focus on BILN-2061's antiviral activity, resistance profile, and structural features. They don't delve into material compatibility or stability beyond the context of its formulation and bioavailability. [, , ]

Q6: Does BILN-2061 exhibit catalytic properties?

A6: No, BILN-2061 functions as an enzyme inhibitor, specifically targeting the NS3/4A protease. It doesn't possess catalytic properties itself. [, ]

Q7: Have computational methods been employed in studying BILN-2061?

A7: Yes, researchers have used molecular modeling to understand the binding interactions between BILN-2061 and the NS3/4A protease. These studies have helped elucidate the mechanism of resistance and guide the design of next-generation inhibitors. [, , , ]

Q8: What insights have computational studies provided into the resistance profile of BILN-2061?

A8: Free energy perturbation analysis, a computational method, has been used to confirm experimental observations regarding the impact of naturally occurring protease variants on BILN-2061 binding. This has been crucial in understanding and potentially overcoming resistance. [, ]

Q9: How has modifying the structure of BILN-2061 affected its activity?

A9: Research has shown that even small changes to the structure of BILN-2061 can significantly impact its potency and resistance profile. For instance, its macrocyclic structure, while conferring potency, can make it susceptible to changes in the protease binding site. [, , , ]

Q10: What structural features contribute to the potency of BILN-2061 against the HCV NS3/4A protease?

A10: BILN-2061's potency is attributed to its macrocyclic structure, which allows for strong binding interactions with the protease active site. [, , ]

Q11: What is known about the stability and formulation of BILN-2061?

A11: While not extensively detailed in these research papers, formulation strategies were likely crucial for BILN-2061 to achieve suitable bioavailability for oral administration. The research highlights BILN-2061's good systemic exposure following oral administration. [, , ]

Q12: What is known about the pharmacokinetics of BILN-2061?

A12: BILN-2061 exhibits good systemic exposure after oral administration. This suggests favorable absorption and distribution properties. [, ]

Q13: How was the antiviral activity of BILN-2061 initially evaluated?

A13: The antiviral activity of BILN-2061 was initially assessed in vitro using HCV replicon systems. These cell-based assays allow for the study of HCV replication and the evaluation of antiviral compounds. [, , ]

Q14: What were the findings of in vitro studies with BILN-2061?

A14: BILN-2061 demonstrated potent activity against HCV replicons in tissue culture, inhibiting viral replication at low nanomolar concentrations. [, , , ]

Q15: What animal models have been used to study BILN-2061?

A15: BILN-2061's antiviral efficacy and safety have been evaluated in a human liver-urokinase-type plasminogen activator (uPA)(+/+) severe combined immunodeficient (SCID) mouse model. This model allows for in vivo study of HCV infection and antiviral treatment. []

Q16: Have clinical trials been conducted with BILN-2061?

A16: Yes, BILN-2061 has been evaluated in clinical trials. Early studies demonstrated its ability to substantially reduce HCV RNA levels in patients with genotype 1 HCV infection. [, , , ]

Q17: What are the primary mechanisms of resistance to BILN-2061?

A17: Resistance to BILN-2061 typically arises from mutations in the NS3 protease gene, particularly at positions R155, A156, and D168. These mutations can reduce the binding affinity of BILN-2061 to the protease, thereby decreasing its inhibitory activity. [, , , ]

Q18: Is there cross-resistance between BILN-2061 and other HCV protease inhibitors?

A18: Yes, cross-resistance can occur between BILN-2061 and other HCV protease inhibitors, particularly those with similar binding modes. For example, mutations at position A156 can confer resistance to BILN-2061, VX-950 (telaprevir), and SCH503034 (boceprevir). [, , , ]

Q19: How does viral genotype influence the effectiveness of BILN-2061?

A19: BILN-2061 exhibits varying degrees of effectiveness against different HCV genotypes. While initially showing promise against genotype 1, it demonstrated lower efficacy against genotypes 2 and 3 due to natural variations in the protease sequence. [, , ]

Q20: Do naturally occurring variations in the HCV protease impact BILN-2061's effectiveness?

A20: Yes, studies have found that certain naturally occurring polymorphisms in the HCV protease, especially in genotypes 2 and 3, can reduce BILN-2061's binding affinity and overall effectiveness. [, ]

Q21: Can resistance to BILN-2061 emerge during treatment?

A21: Yes, resistance to BILN-2061 can develop during treatment due to the selection of pre-existing or newly acquired mutations in the viral protease. [, , , ]

Q22: What safety concerns have been associated with BILN-2061?

A22: While these specific research papers do not focus on adverse effects, it's important to acknowledge that BILN-2061 development was halted due to toxicity observed in animal models. Specifically, cardiotoxicity was a concern. [, ]

Q23: What is the primary route of administration for BILN-2061?

A23: BILN-2061 was investigated for oral administration. [, ]

Q24: Have any targeted drug delivery strategies been explored for BILN-2061?

A24: The provided research papers do not discuss specific targeted drug delivery approaches for BILN-2061. The focus remains on its interaction with the viral protease and its potential as a systemic antiviral agent. []

Q25: Are there any known biomarkers for predicting BILN-2061 efficacy?

A25: While the provided research papers don't pinpoint specific biomarkers for BILN-2061 efficacy, they highlight the importance of understanding the genetic diversity of the HCV protease and its implications for drug susceptibility and resistance. This suggests that genetic analysis of the protease could potentially serve as a predictive biomarker. [, ]

Q26: What analytical methods have been used to study BILN-2061?

A26: Various analytical techniques have been employed in BILN-2061 research, including:

- HCV Replicon Assays: To evaluate antiviral activity in cell culture. [, , , ]

- Sequencing: To identify resistance mutations in the HCV protease gene. [, , , ]

- Molecular Modeling: To study the interactions between BILN-2061 and the protease. [, , , ]

- Enzyme Kinetics Assays: To determine the inhibitory potency of BILN-2061 against the NS3/4A protease. [, ]

- High-Performance Liquid Chromatography (HPLC): To analyze drug concentrations in biological samples (pharmacokinetic studies). []

- Mass Spectrometry: For structural characterization and drug quantification. []

Q27: Is there information on the environmental impact and degradation of BILN-2061?

A27: The provided research papers don't contain information regarding the environmental impact or degradation pathways of BILN-2061. [, ]

Q28: What is known about the dissolution and solubility of BILN-2061?

A28: The research primarily focuses on the biological activity and resistance profiles of BILN-2061. While it mentions good systemic exposure after oral administration, detailed information about its dissolution and solubility properties is limited in these studies. [, ]

Q29: What measures were taken to ensure quality and reliability of the research data?

A29: While these research papers don't explicitly detail method validation or quality control procedures, they represent rigorous scientific studies conducted in research institutions and pharmaceutical companies. These settings inherently imply adherence to standard scientific practices and quality control measures. [, ]

Q30: Is there information available on BILN-2061's immunogenicity, drug transporter interactions, biocompatibility, or biodegradability?

A30: The research papers provided center around BILN-2061's antiviral activity, resistance, and structural aspects. They don't delve into its immunogenicity, potential interactions with drug transporters or metabolizing enzymes, biocompatibility, or biodegradability. [, , , ]

Q31: Are there alternative compounds or approaches to HCV treatment being explored?

A31: Yes, research into new HCV therapies is ongoing. The provided papers highlight the need for alternative therapies and the continuous development of new HCV protease inhibitors with improved efficacy and resistance profiles. They also mention interferon-based therapies as existing treatment options, although not ideal due to their side effects and limitations. [, , ]

Q32: What is the significance of BILN-2061 in the history of HCV drug development?

A32: BILN-2061 played a critical role in validating the HCV NS3/4A protease as a viable drug target. It was among the first protease inhibitors to demonstrate substantial antiviral activity in clinical trials, paving the way for the development of the highly effective direct-acting antiviral agents used today. [, , ]

Q33: How has BILN-2061 research benefited from cross-disciplinary collaboration?

A33: The development and study of BILN-2061 exemplify the power of interdisciplinary research. It has involved contributions from virology, medicinal chemistry, biochemistry, pharmacology, and clinical medicine, highlighting how collaborative efforts drive advances in drug discovery and development. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.